Bioactivity Classification Relative to Kinase Inhibitor Benchmarks from the MolBiC Database
The MolBiC database categorizes molecular bioactivities into potency bins. For CAS 1019096-85-5, the annotated bioactivity value falls within the range of <= 0.1 μM to > 10 µM, though specific protein target(s) and exact values are not disclosed [1]. This broad bin contrasts with well-characterized pyridazine-thioether analogs such as compound 4l from Shaldam et al. (2024), which shows a JAK1 inhibitory fold-change of 0.46 versus pacritinib (0.33-fold change) and a telomerase inhibition of 64.95% at an unspecified concentration [2]. The lack of granularity for CAS 1019096-85-5 prevents direct potency comparisons, and its activity bin encompasses a >100-fold potency range.
| Evidence Dimension | Bioactivity potency classification |
|---|---|
| Target Compound Data | Bioactivity value bin: <= 0.1 μM to > 10 µM |
| Comparator Or Baseline | Compound 4l (N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analog): JAK1 inhibition 0.46-fold change vs. pacritinib; Telomerase inhibition 64.95% |
| Quantified Difference | Not calculable; target compound data is a categorical bin, comparator data are continuous values |
| Conditions | Database annotation (MolBiC) vs. panel screening (Shaldam et al. 2024) |
Why This Matters
The wide potency bin and absence of a defined molecular target for CAS 1019096-85-5 mean its functional profile is uncharacterized; researchers cannot assume comparable potency or selectivity to even closely related pyridazine-thioether analogs.
- [1] MolBiC Database. Compound ID: CP0671412. 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide. View Source
- [2] Shaldam MA, et al. Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorg Chem. 2024;153:107843. View Source
